1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-methoxyphenyl)- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine derivatives are typically synthesized through the trimerization of nitriles such as cyanogen chloride or cyanamide . The specific compound, N,N’,N’'-tris(4-methoxyphenyl)-, can be synthesized by substituting the hydrogen atoms in the triazine ring with 4-methoxyphenyl groups. This substitution is often achieved through nucleophilic aromatic substitution reactions, where the triazine ring is treated with 4-methoxyphenylamine under controlled conditions .
Industrial Production Methods
Industrial production of 1,3,5-triazine derivatives often involves large-scale trimerization reactions using cyanogen chloride or cyanamide as starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3,5-triazine-2,4,6-triamine, N,N’,N’'-tris(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its potential health hazards.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
Cyanuric Chloride: A key intermediate in the synthesis of various herbicides and other chemicals.
Uniqueness
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
107766-27-8 |
---|---|
Molecular Formula |
C24H24N6O3 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-N,4-N,6-N-tris(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C24H24N6O3/c1-31-19-10-4-16(5-11-19)25-22-28-23(26-17-6-12-20(32-2)13-7-17)30-24(29-22)27-18-8-14-21(33-3)15-9-18/h4-15H,1-3H3,(H3,25,26,27,28,29,30) |
InChI Key |
UDVGZSXPQRYXKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.